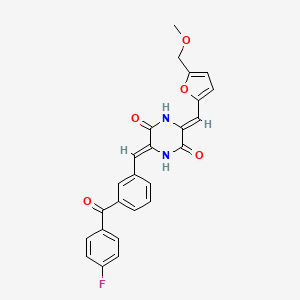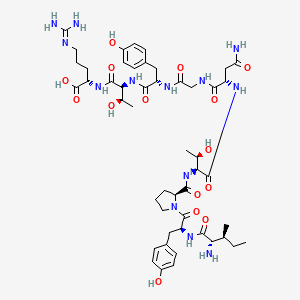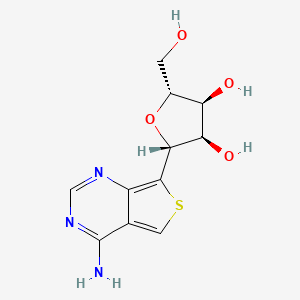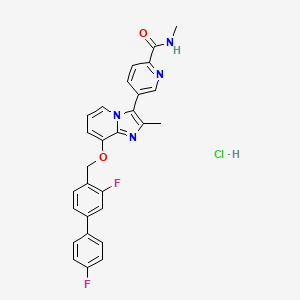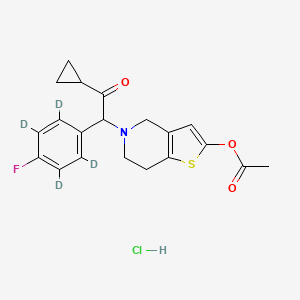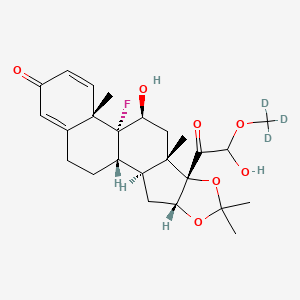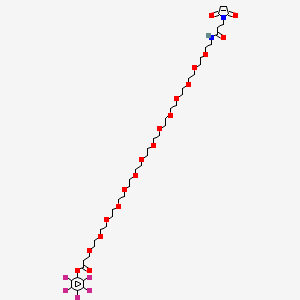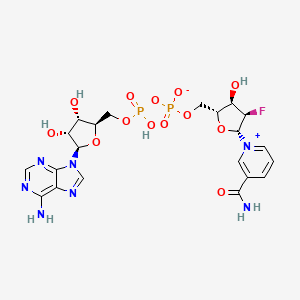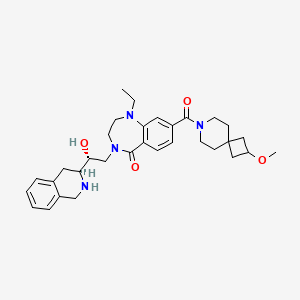
Prmt5-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-18 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where PRMT5 is implicated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-18 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Prmt5-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and cell differentiation.
Medicine: Investigated as a potential therapeutic agent for treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
Prmt5-IN-18 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as gene expression, RNA processing, and signal transduction. The molecular targets and pathways involved include histones H4R3, H3R2, H3R8, and H2AR3, as well as non-histone proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PRMT5 Inhibitors: Other inhibitors of PRMT5 include pemrametostat and 3039-0164, which also target the methyltransferase activity of PRMT5
PRMT1 Inhibitors: Compounds like DCLX069 and DCLX078 inhibit PRMT1, another member of the PRMT family.
Uniqueness
Prmt5-IN-18 is unique due to its specific binding affinity and inhibitory activity against PRMT5. Unlike some other inhibitors, it does not compete with S-adenosyl methionine (SAM) for binding, which may result in fewer off-target effects and improved therapeutic efficacy .
Eigenschaften
Molekularformel |
C32H42N4O4 |
|---|---|
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
1-ethyl-4-[(2R)-2-hydroxy-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethyl]-8-(2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C32H42N4O4/c1-3-34-14-15-36(21-29(37)27-16-22-6-4-5-7-24(22)20-33-27)31(39)26-9-8-23(17-28(26)34)30(38)35-12-10-32(11-13-35)18-25(19-32)40-2/h4-9,17,25,27,29,33,37H,3,10-16,18-21H2,1-2H3/t27-,29+/m0/s1 |
InChI-Schlüssel |
BWPMFVYROSUWOV-LMSSTIIKSA-N |
Isomerische SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)C[C@H]([C@@H]5CC6=CC=CC=C6CN5)O |
Kanonische SMILES |
CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)CC(C5CC6=CC=CC=C6CN5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


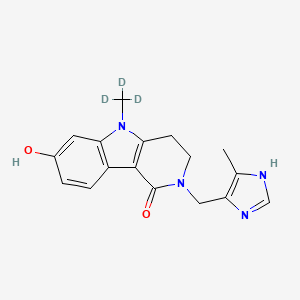
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
